Oxyde de strontium et de tungstène (SrWO4)

Vue d'ensemble

Description

Strontium tungsten oxide, with the chemical formula SrWO4, is a compound that belongs to the family of tungstates. It is known for its unique structural, dielectric, and optical properties. The compound crystallizes in a tetragonal structure and is often used in various industrial and scientific applications due to its stability and distinctive characteristics .

Applications De Recherche Scientifique

Photocatalytic Applications

Photocatalytic Activity

Strontium tungsten oxide exhibits remarkable photocatalytic properties, making it suitable for environmental remediation and energy conversion applications. Its ability to harness light to drive chemical reactions is particularly valuable in:

- Water Splitting : SrWO4 can facilitate the generation of hydrogen from water under illumination, which is crucial for sustainable energy solutions.

- Degradation of Pollutants : The compound has been shown to effectively degrade organic pollutants in wastewater through photocatalytic oxidation processes.

Case Study: Heterojunctions with Titanium Dioxide

Research indicates that forming heterojunctions between SrWO4 and titanium dioxide enhances photocatalytic efficiency. This combination improves charge separation and increases the overall reaction rate for pollutant degradation.

Electrocatalytic Applications

Electrocatalytic Properties

Strontium tungsten oxide also demonstrates significant electrocatalytic behavior, making it a candidate for use in fuel cells and batteries. Its interaction with various electrolytes can enhance performance metrics such as:

- Oxygen Reduction Reaction (ORR) : Studies have shown that SrWO4 can improve the kinetics of ORR, which is essential for the efficiency of fuel cells.

- Electrochemical Sensors : The compound's stable electrochemical properties enable its use in sensors for detecting specific ions or molecules in solution.

Biomedical Applications

Biocompatibility and Drug Delivery

Strontium tungsten oxide's chemical stability and non-toxic nature suggest potential applications in biomedicine. Key areas include:

- Drug Delivery Systems : Research indicates that SrWO4 can be utilized as a carrier for drug molecules, enhancing their delivery to target sites within the body.

- Imaging Techniques : Its properties make it a promising candidate as a contrast agent in imaging modalities such as X-ray or MRI, potentially improving diagnostic capabilities.

Photonics and Luminescence

Phosphor Materials

Recent studies have explored the use of SrWO4 as a phosphor material. When doped with rare-earth elements such as dysprosium and samarium, it exhibits strong luminescent properties:

- LED Technology : Doped SrWO4 can be used to create flexible LED color filters by combining it with polymers like polydimethylsiloxane (PDMS). These composites demonstrate varying luminescence under UV and visible light, indicating their potential use in advanced lighting solutions .

- White Light Phosphors : By co-doping with different rare-earth ions, researchers have successfully synthesized white light-emitting phosphors from SrWO4, expanding its applicability in display technologies .

Comparison with Other Tungstates

The following table summarizes the unique properties of strontium tungsten oxide compared to other metal tungstates:

| Compound | Chemical Formula | Crystal Structure | Notable Properties |

|---|---|---|---|

| Strontium Tungsten Oxide | SrWO4 | Tetragonal | High stability, excellent photocatalytic activity |

| Calcium Tungstate | CaWO4 | Tetragonal | Used in scintillation detectors |

| Barium Tungstate | BaWO4 | Tetragonal | Exhibits luminescent properties |

| Lead Tungstate | PbWO4 | Tetragonal | High refractive index |

Strontium tungsten oxide stands out due to its superior photocatalytic properties compared to calcium and barium tungstates, enhancing its value in environmental applications.

Mécanisme D'action

Target of Action

Strontium Tungsten Oxide (SrWO4) nanoparticles have been identified as a potential antimicrobial agent . The primary targets of SrWO4 are both Gram-positive and Gram-negative bacteria . These include Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and Enterobacter aerogenes . These bacteria are involved in various health-care-associated infections .

Mode of Action

It is known that srwo4 nanoparticles exhibit antibacterial effects . The interaction of SrWO4 with its bacterial targets leads to their inhibition, as evidenced by the observed minimum inhibitory concentrations .

Biochemical Pathways

The antimicrobial action of srwo4 suggests that it likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition .

Pharmacokinetics

The nanoparticle form of srwo4, which has a size distribution of 21 to 27 nm , may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of SrWO4’s action is the inhibition of bacterial growth. The minimum inhibitory concentrations of SrWO4 against various bacteria have been observed, with the lowest and highest values reported against Enterococcus faecalis (16 µg/mL) and Pseudomonas aeruginosa (256 µg/mL), respectively . This indicates that SrWO4 can effectively inhibit the growth of these bacteria at certain concentrations.

Action Environment

The action of SrWO4 can be influenced by various environmental factors. For instance, the synthesis method and the presence of surfactants can affect the structural, morphological, and photoluminescence properties of SrWO4, which may in turn influence its antimicrobial action . Furthermore, the action of SrWO4 may also be influenced by the specific conditions of the bacterial environment .

Analyse Biochimique

Biochemical Properties

Recent studies have shown that SrWO4 nanoparticles exhibit antimicrobial properties, particularly against Gram-positive bacteria

Cellular Effects

The cellular effects of strontium tungsten oxide (SrWO4) are primarily observed in its antimicrobial activity. SrWO4 nanoparticles have been shown to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria

Temporal Effects in Laboratory Settings

Current research has focused on the synthesis and characterization of SrWO4, including its antimicrobial properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Strontium tungsten oxide can be synthesized using several methods, including the solid-state reaction method and the co-precipitation method.

Solid-State Reaction Method: This involves mixing strontium carbonate (SrCO3) and tungsten trioxide (WO3) in stoichiometric amounts, followed by calcination at high temperatures (around 900°C) to form SrWO4.

Co-Precipitation Method: In this method, aqueous solutions of strontium nitrate (Sr(NO3)2) and sodium tungstate (Na2WO4) are mixed, leading to the precipitation of SrWO4.

Industrial Production Methods: Industrial production of strontium tungsten oxide typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The process is optimized to ensure high purity and yield of the compound.

Analyse Des Réactions Chimiques

Strontium tungsten oxide undergoes various chemical reactions, including:

Oxidation and Reduction: SrWO4 can participate in redox reactions, where it can act as an oxidizing agent due to the presence of tungsten in a high oxidation state.

Substitution Reactions: The compound can undergo substitution reactions where other metal ions replace strontium or tungsten ions in the lattice structure.

Common Reagents and Conditions:

Oxidation: Reactions often involve oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce tungsten in SrWO4.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, reduction of SrWO4 can lead to the formation of lower oxidation state tungsten compounds .

Comparaison Avec Des Composés Similaires

Strontium tungsten oxide can be compared with other tungstates such as calcium tungstate (CaWO4), barium tungstate (BaWO4), and lead tungstate (PbWO4).

Calcium Tungstate (CaWO4): Similar in structure but has different dielectric properties.

Barium Tungstate (BaWO4): Exhibits higher density and different optical properties.

Lead Tungstate (PbWO4): Known for its use in scintillation detectors due to its high density and radiation resistance.

Strontium tungsten oxide stands out due to its balanced properties, making it suitable for a wide range of applications.

Propriétés

IUPAC Name |

strontium;dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Sr.W/q;;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXELQHMRKFESFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

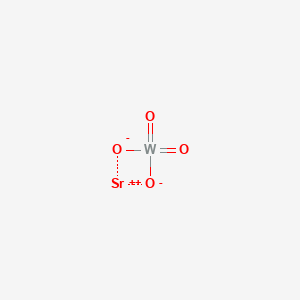

[O-][W](=O)(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4SrW | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-05-3 | |

| Record name | Strontium tungsten oxide (SrWO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium tungsten oxide (SrWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.